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Compound of Interest

2-(Methyilthio)-6-[4-(5-{[3-

(trifluoromethyl)phenyllamino}-4H-
Compound Name:

1,2,4-triazol-3-yl)-phenoxy]-

pyrimidin-4-amine

Cat. No.: B608331

Application Notes

Omipalisib (GSK2126458) is a highly potent, orally bioavailable, and selective dual inhibitor of
Phosphoinositide 3-kinase (P13K) and mammalian target of rapamycin (mTOR).[1][2] It targets
all class | PI3K isoforms (p110a, p110p3, p110d, and p110y) and both mTOR complexes
(mTORC1 and mTORC?2) with high affinity.[3][4] The PIBK/AKT/mTOR signaling pathway is a
critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is
frequently observed in various cancers.[5][6]

As a chemical probe, Omipalisib is an invaluable tool for investigating the roles of PI3K and
MTOR in cellular processes and for validating these kinases as therapeutic targets. Its ability to
simultaneously inhibit both PI3K and mTOR makes it particularly effective at shutting down the
entire signaling axis, overcoming potential feedback loops that can arise from targeting either
kinase alone.[5] Omipalisib has been shown to induce a G1 cell cycle arrest and inhibit cell
proliferation in a wide range of cancer cell lines.[4] It has also been utilized in in vivo tumor
xenograft models, demonstrating dose-dependent tumor growth inhibition.[4] Furthermore, its
effects on autophagy and its potential in treating diseases like idiopathic pulmonary fibrosis
have been explored.[4][7][8]
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Data Presentation: Quantitative Analysis of Omipalisib

(GSK2126458)

Target Parameter Value (nM) Assay Type Reference
p110a Ki 0.019 Cell-free [3][4]
pl10B Ki 0.13 Cell-free [31[4]
p110d Ki 0.024 Cell-free [31[4]
pl10y Ki 0.06 Cell-free [3][4]
MTORCL1 Ki 0.18 Cell-free [31[4]
MTORC2 Ki 0.3 Cell-free [31[4]
pl10a (E542K )

Ki 0.008 Cell-free [4]
mutant)
p110a (E545K _

Ki 0.008 Cell-free [4]
mutant)
p110a (H1047R _

Ki 0.009 Cell-free [4]
mutant)
pAkt-S473 (T47D

IC50 0.41 Cellular [4]
cells)
pAkt-S473

IC50 0.18 Cellular [4]
(BT474 cells)
T47D cell

) ) IC50 3 Cellular [4]

proliferation
BT474 cell

IC50 2.4 Cellular [4]

proliferation

Experimental Protocols

This protocol is adapted from methodologies used to assess the effect of Omipalisib on cancer
cell line proliferation.[2]
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Materials:

Human cancer cell lines (e.g., T47D, BT474)

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
Omipalisib (GSK2126458)

DMSO

384-well black, clear-bottom polystyrene plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Plating: a. Culture cells to 70-80% confluency. b. Harvest cells using trypsin-EDTA and
perform a cell count. c. Plate cells in 384-well plates at a density of 1,000 cells/well in 48 pL
of culture medium. d. Incubate the plates overnight at 37°C and 5% CO2.

Compound Preparation and Addition: a. Prepare a serial dilution of Omipalisib in DMSO. A
typical starting concentration for the dilution series is 10 uM. b. Dilute the Omipalisib serial
dilutions in culture medium. c. Add 2 pL of the diluted compound to the cell plates. The final
DMSO concentration should not exceed 0.15%. Include DMSO-only wells as a vehicle
control.

Incubation: a. Incubate the plates for 72 hours at 37°C and 5% CO2.

CellTiter-Glo® Assay: a. Equilibrate the CellTiter-Glo® reagent and the cell plates to room
temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal
to the volume of cell culture medium in each well (50 pL). c. Mix the contents for 2 minutes
on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to
stabilize the luminescent signal.

Data Acquisition and Analysis: a. Measure the luminescence using a plate-reading
luminometer. b. Determine the IC50 value by plotting the luminescence signal against the
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logarithm of the Omipalisib concentration and fitting the data to a four-parameter logistic

curve.

This protocol describes the detection of the phosphorylation status of Akt, a key downstream
effector of PI3K, upon treatment with Omipalisib.[1]

Materials:

e Human cancer cell lines

« Omipalisib (GSK2126458)

 Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

o BCA Protein Assay Kit

o SDS-PAGE gels and running buffer

e PVDF membrane

o Transfer buffer

» Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt

o HRP-conjugated anti-rabbit secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Treatment and Lysis: a. Plate cells and allow them to adhere. b. Treat cells with various
concentrations of Omipalisib for the desired time (e.g., 2-24 hours). c. Wash cells with ice-
cold PBS and lyse them with ice-cold lysis buffer. d. Scrape the cells and collect the lysate.
e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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e Protein Quantification: a. Determine the protein concentration of the supernatant using a
BCA protein assay.

o SDS-PAGE and Western Blotting: a. Denature 20-30 pug of protein per sample by boiling in
Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF
membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e.
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at
4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-
conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane
three times with TBST.

o Detection: a. Add the chemiluminescent substrate and acquire the image using a digital
imaging system. b. Strip the membrane and re-probe with an antibody for total Akt as a
loading control.
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Caption: PI3K/mTOR signaling pathway and the inhibitory action of Omipalisib.
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Caption: A typical experimental workflow for Western Blotting.

Part 2: KG5 - A Dual PDGFRf/B-Raf Allosteric

Inhibitor
Application Notes

The compound with CAS number 877874-85-6 is also identified as KG5, an orally active,
allosteric inhibitor of Platelet-Derived Growth Factor Receptor 3 (PDGFR[) and the
serine/threonine-protein kinase B-Raf.[9][10] In addition, KG5 has been shown to inhibit c-Raf,
FLT3, and KIT.[9][11] KG5's mechanism of action involves stabilizing the inactive conformation
of its target kinases.

The Raf/MEK/ERK (MAPK) pathway is a key signaling cascade that regulates cell proliferation,
differentiation, and survival. B-Raf is a frequently mutated kinase in various cancers. PDGFR[3
Is a receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new
blood vessels). By inhibiting both B-Raf and PDGFR[3, KG5 presents a dual mechanism of
action, targeting both tumor cell proliferation and the blood supply that tumors need to grow.
This makes KG5 a valuable chemical probe for studying the interplay between these pathways
and for evaluating dual-inhibition strategies in cancer and angiogenesis research.[9] Its anti-
angiogenic properties have been demonstrated in zebrafish and mouse models.[9][10]

. o lvsis of

Target Parameter Value (nM) Assay Type Reference
PDGFRa Kd 300 In Vitro [11]
PDGFRB Kd 520 In Vitro [11]

FIt3 Kd 52 In Vitro [11]

KIT Kd 170 In Vitro [11]
Vascular Smooth

PR EC50 590 Cellular [11]
Endothelial Cells  EC50 540 Cellular [11]
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Experimental Protocols

This protocol is a general guide for assessing the anti-angiogenic effects of KG5 using a

zebrafish embryo model, based on established methodologies.[3]

Materials:

Wild-type or transgenic (e.g., Tg(flil:EGFP)) zebrafish embryos
Embryo medium

KG5

DMSO

96-well plates

Stereomicroscope with fluorescence capabilities

Procedure:

Embryo Collection and Plating: a. Collect freshly fertilized zebrafish embryos. b. At 4-6 hours
post-fertilization (hpf), place one embryo per well in a 96-well plate containing embryo
medium.

Compound Treatment: a. Prepare a stock solution of KG5 in DMSO. b. Add KG5 to the
embryo medium at various final concentrations. Include a DMSO vehicle control. c. Incubate
the embryos at 28.5°C.

Angiogenesis Assessment: a. At 48-72 hpf, anesthetize the embryos. b. Mount the embryos
in a methylcellulose solution on a slide. c. Observe the intersegmental vessels (ISVs) under
a fluorescence stereomicroscope. d. Score the embryos for defects in ISV formation, such as
reduced number, incomplete sprouting, or abnormal patterning.

Data Analysis: a. Quantify the anti-angiogenic effect by counting the number of intact ISVs or
by measuring the total length of the ISVs using imaging software. b. Determine the
concentration at which KG5 causes a significant inhibition of angiogenesis.
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Caption: PDGFR and Raf/MEK/ERK signaling pathways and the inhibitory action of KG5.
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Caption: Experimental workflow for the zebrafish anti-angiogenesis assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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